

# Rivaroxaban Diol Reference Standard: A Technical Guide for Researchers

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Rivaroxaban diol*

Cat. No.: B565196

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the **Rivaroxaban diol** reference standard, a critical tool for researchers, scientists, and drug development professionals. This document outlines the metabolic formation of **Rivaroxaban diol**, its chemical properties, and detailed methodologies for its use in analytical applications.

## Introduction to Rivaroxaban and its Metabolism

Rivaroxaban is an orally administered, direct inhibitor of Factor Xa, a crucial enzyme in the blood coagulation cascade. By selectively and reversibly blocking Factor Xa, Rivaroxaban effectively reduces thrombin generation and prevents the formation of blood clots. It is widely prescribed for the prevention and treatment of various thromboembolic disorders.<sup>[1]</sup>

The metabolism of Rivaroxaban is a complex process primarily occurring in the liver. It involves cytochrome P450 enzymes, particularly CYP3A4, CYP3A5, and CYP2J2, as well as CYP-independent mechanisms.<sup>[2]</sup> The main metabolic pathways include the oxidative degradation of the morpholinone moiety and the hydrolysis of amide bonds.<sup>[3][4]</sup> These biotransformations lead to the formation of several metabolites, one of which is the **Rivaroxaban diol** metabolite. While Rivaroxaban is the primary active component in plasma, understanding its metabolites is crucial for comprehensive pharmacokinetic and safety profiling.<sup>[2]</sup>

# Rivaroxaban Diol Reference Standard: Chemical Properties

The **Rivaroxaban diol** reference standard is an essential analytical tool for the accurate identification and quantification of this metabolite in various biological matrices. Its availability from commercial suppliers ensures the reliability and reproducibility of research findings.

| Property          | Value                                                                                                                          |
|-------------------|--------------------------------------------------------------------------------------------------------------------------------|
| Chemical Name     | 5-chloro-N-[(5S)-3-[4-[(2-hydroxyacetyl)(2-hydroxyethyl)amino]phenyl]-2-oxo-1,3-oxazolidin-5-yl]methyl]thiophene-2-carboxamide |
| CAS Number        | 1160170-00-2                                                                                                                   |
| Molecular Formula | C <sub>19</sub> H <sub>20</sub> ClN <sub>3</sub> O <sub>6</sub> S                                                              |
| Molecular Weight  | 453.9 g/mol                                                                                                                    |

## Metabolic Pathway of Rivaroxaban to Rivaroxaban Diol

The formation of **Rivaroxaban diol** is a result of the oxidative degradation of the morpholinone ring of the parent drug. This metabolic conversion is a key aspect of Rivaroxaban's biotransformation.



[Click to download full resolution via product page](#)

**Caption:** Metabolic conversion of Rivaroxaban to its diol metabolite.

## Experimental Protocols for Analytical Quantification

The accurate quantification of **Rivaroxaban diol** is essential for pharmacokinetic studies and impurity profiling. High-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common analytical techniques employed for this purpose.[1][5][6]

## Sample Preparation: Liquid-Liquid Extraction (LLE)

A simple and effective liquid-liquid extraction method can be used to isolate Rivaroxaban and its metabolites from plasma samples.

- To 200  $\mu$ L of human plasma, add 50  $\mu$ L of an internal standard solution (e.g., Rivaroxaban-d4).
- Add 1 mL of extraction solvent (e.g., a mixture of ethyl acetate and hexane).
- Vortex the mixture for 5 minutes.
- Centrifuge at 4000 rpm for 10 minutes.
- Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
- Reconstitute the residue in 200  $\mu$ L of the mobile phase.
- Inject a portion of the reconstituted sample into the LC-MS/MS system.

## High-Performance Liquid Chromatography (HPLC) Method

A validated stability-indicating RP-HPLC method is crucial for separating Rivaroxaban from its impurities and degradation products.[7][8][9][10]

| Parameter          | Condition                              |
|--------------------|----------------------------------------|
| Column             | C18 (e.g., 250 mm x 4.6 mm, 5 $\mu$ m) |
| Mobile Phase       | Acetonitrile and water (55:45 v/v)     |
| Flow Rate          | 1.2 mL/min                             |
| Column Temperature | 40°C                                   |
| Detection          | UV at 249 nm                           |
| Injection Volume   | 20 $\mu$ L                             |

## Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method

LC-MS/MS offers high sensitivity and selectivity for the quantification of Rivaroxaban and its metabolites in biological matrices.[\[5\]](#)[\[6\]](#)[\[11\]](#)

| Parameter              | Condition                                                                      |
|------------------------|--------------------------------------------------------------------------------|
| Chromatographic Column | C18 (e.g., Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 $\mu$ m) <a href="#">[5]</a> |
| Mobile Phase A         | 10 mmol/L ammonium acetate with 0.1% formic acid in water <a href="#">[5]</a>  |
| Mobile Phase B         | 0.1% formic acid in acetonitrile <a href="#">[5]</a>                           |
| Flow Rate              | 0.4 mL/min (using a gradient elution) <a href="#">[5]</a>                      |
| Ionization Mode        | Electrospray Ionization (ESI), Positive <a href="#">[5]</a>                    |
| Mass Spectrometer      | Triple Quadrupole                                                              |
| Monitoring Mode        | Multiple Reaction Monitoring (MRM)                                             |

Note: Specific MRM transitions for **Rivaroxaban diol** and a suitable internal standard would need to be optimized.

## Method Validation

Any analytical method for the quantification of **Rivaroxaban diol** should be fully validated according to ICH guidelines to ensure its accuracy, precision, and reliability.[12]

| Validation Parameter          | Typical Acceptance Criteria               |
|-------------------------------|-------------------------------------------|
| Linearity ( $r^2$ )           | $\geq 0.99$                               |
| Accuracy (% Recovery)         | 85-115% (90-110% for QC samples)          |
| Precision (%RSD)              | $\leq 15\%$ ( $\leq 10\%$ for QC samples) |
| Limit of Detection (LOD)      | Signal-to-noise ratio $\geq 3$            |
| Limit of Quantification (LOQ) | Signal-to-noise ratio $\geq 10$           |

## Synthesis of Rivaroxaban Diol

While detailed synthesis protocols for Rivaroxaban are available, specific methods for the synthesis of the diol metabolite are less commonly published and are often proprietary.[13][14][15][16][17] The synthesis would likely involve the modification of a suitable Rivaroxaban intermediate or the parent drug itself through targeted oxidation or hydroxylation reactions. The purification of the synthesized diol would typically be achieved through chromatographic techniques.

## Experimental Workflow

The following diagram illustrates a typical workflow for the analysis of **Rivaroxaban diol** in a research setting.



[Click to download full resolution via product page](#)

**Caption:** Workflow for the quantification of **Rivaroxaban diol** in plasma.

## Conclusion

The **Rivaroxaban diol** reference standard is an indispensable tool for the comprehensive study of Rivaroxaban's metabolism and for ensuring the quality and safety of the drug product. The analytical methods and workflows described in this guide provide a solid foundation for researchers to accurately quantify this important metabolite. Adherence to validated protocols and the use of certified reference standards are paramount for generating reliable and reproducible scientific data.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. [japsonline.com](http://japsonline.com) [japsonline.com]
- 2. Pharmacokinetic Properties of Rivaroxaban in Healthy Human Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [inoncology.es](http://inoncology.es) [inoncology.es]
- 4. In vitro metabolism of rivaroxaban, an oral, direct factor Xa inhibitor, in liver microsomes and hepatocytes of rats, dogs, and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Developing LC-MS/MS methods to quantify rivaroxaban in human plasma and urine: Application to therapeutic drug monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sensitive LC-MS/MS method for quantification of rivaroxaban in plasma: Application to pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Optimized and Validated Stability-Indicating RP-HPLC Method for Comprehensive Profiling of Process-Related Impurities and Stress-Induced Degradation Products in Rivaroxaban (XARELTO)® [mdpi.com]
- 8. [symbiosisonlinepublishing.com](http://symbiosisonlinepublishing.com) [symbiosisonlinepublishing.com]
- 9. Optimized and Validated Stability-Indicating RP-HPLC Method for Comprehensive Profiling of Process-Related Impurities and Stress-Induced Degradation Products in Rivaroxaban (XARELTO)® - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. [globalresearchonline.net](http://globalresearchonline.net) [globalresearchonline.net]
- 11. [researchgate.net](http://researchgate.net) [researchgate.net]

- 12. Stability-indicating HPLC method development and validation of rivaroxaban impurities and identification of forced degradation products using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. thepharmajournal.com [thepharmajournal.com]
- 14. nbinno.com [nbinno.com]
- 15. goldncloudpublications.com [goldncloudpublications.com]
- 16. Blog Details [chemicea.com]
- 17. Bot Verification [rasayanjournal.co.in]
- To cite this document: BenchChem. [Rivaroxaban Diol Reference Standard: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b565196#rivaroxaban-diol-reference-standard-for-research]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

**Contact**

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)